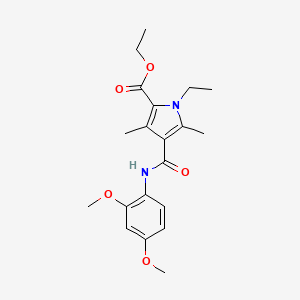
ethyl 4-((2,4-dimethoxyphenyl)carbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-((2,4-dimethoxyphenyl)carbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C20H26N2O5 and its molecular weight is 374.437. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-((2,4-dimethoxyphenyl)carbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate (CAS No. 863006-99-9) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H26N2O5, with a molecular weight of 374.43 g/mol. The compound features a pyrrole ring, an ester group, and a carbamate moiety, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyrrole derivatives with carbamate precursors. The general synthetic route includes:
- Formation of the pyrrole ring : Using Knorr synthesis or similar methods.
- Carbamoylation : Introducing the (2,4-dimethoxyphenyl) group via carbamoylation reactions.
- Esterification : Finalizing the structure by forming the ethyl ester.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrrole derivatives. A series of pyrrole-based compounds were synthesized and screened for their antibacterial and antifungal activities. For instance, compounds with similar structures exhibited significant activity against various bacterial pathogens with minimum inhibitory concentrations (MIC) often below 0.016 μg/mL .
Antitubercular Activity
A notable study focused on pyrrole-2-carboxamides demonstrated that certain derivatives showed excellent activity against drug-resistant tuberculosis strains. The mechanism was attributed to their ability to inhibit the MmpL3 protein in Mycobacterium tuberculosis, essential for mycolic acid biosynthesis . The compound's structural features, including electron-withdrawing groups on the phenyl ring, were found to enhance its potency.
Cytotoxicity and Safety Profile
In vitro cytotoxicity assays indicated that many pyrrole derivatives, including those structurally related to this compound, exhibited low toxicity profiles (IC50 values > 64 μg/mL) . This suggests a favorable therapeutic window for further development.
Structure–Activity Relationship (SAR)
The SAR studies conducted on related compounds reveal that:
- Substituents on the Pyrrole Ring : Bulky or electron-withdrawing groups significantly enhance biological activity.
- Carbamate Modifications : Variations in the carbamate moiety can lead to substantial changes in efficacy against specific pathogens.
| Compound | Structure | MIC (μg/mL) | Cytotoxicity (IC50 μg/mL) |
|---|---|---|---|
| Compound 32 | Structure | < 0.016 | > 64 |
| Ethyl derivative | Structure | < 0.05 | > 70 |
Case Studies
- Antitubercular Efficacy : In a comparative study involving multiple pyrrole derivatives, ethyl 4-((2,4-dimethoxyphenyl)carbamoyl)-1-ethyl-3,5-dimethyl exhibited superior activity against drug-resistant strains compared to standard treatments .
- Antimicrobial Screening : A recent investigation synthesized several derivatives and assessed their antimicrobial properties. Ethyl 4-((2,4-dimethoxyphenyl)carbamoyl)-1-ethyl demonstrated significant zones of inhibition against both Gram-positive and Gram-negative bacteria .
Properties
IUPAC Name |
ethyl 4-[(2,4-dimethoxyphenyl)carbamoyl]-1-ethyl-3,5-dimethylpyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5/c1-7-22-13(4)17(12(3)18(22)20(24)27-8-2)19(23)21-15-10-9-14(25-5)11-16(15)26-6/h9-11H,7-8H2,1-6H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGGDPZWJHUNJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=C1C(=O)OCC)C)C(=O)NC2=C(C=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














